molecular formula C15H22N6 B13930869 [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine

[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine

Cat. No.: B13930869
M. Wt: 286.38 g/mol
InChI Key: JKOBDZOYRWHJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrazole ring through the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. The pyrimidine ring can be synthesized via a condensation reaction involving a suitable amidine and a β-dicarbonyl compound. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications .

Mechanism of Action

The mechanism of action of [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the target and the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

N-piperidin-4-yl-4-(5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H22N6/c1-10(2)14-12(9-18-21-14)13-5-8-17-15(20-13)19-11-3-6-16-7-4-11/h5,8-11,16H,3-4,6-7H2,1-2H3,(H,18,21)(H,17,19,20)

InChI Key

JKOBDZOYRWHJIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)C2=NC(=NC=C2)NC3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.